REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1B(O)O.I[C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([OH:18])=[O:17].C(=O)([O-])[O-].[Na+].[Na+]>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:1][S:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([OH:18])=[O:17] |f:2.3.4,6.7.8|
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Name
|
|
Quantity
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1.55 g
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Type
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reactant
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Smiles
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CSC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
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IC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
|
O
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Name
|
|
Quantity
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2.67 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
0.019 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After stirring at 40° C. overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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the reaction mixture was filtered
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Type
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WASH
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Details
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was washed with ether (2×20 ml)
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Type
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CUSTOM
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Details
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The crystalline was collected
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Type
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WASH
|
Details
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washed with water
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Type
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CUSTOM
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Details
|
dried
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Name
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|
Type
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product
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Smiles
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CSC1=C(C=CC=C1)C=1C=C(C(=O)O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |